molecular formula C11H13NO2 B7951147 Methyl 1-(3-aminophenyl)cyclopropanecarboxylate

Methyl 1-(3-aminophenyl)cyclopropanecarboxylate

Cat. No.: B7951147
M. Wt: 191.23 g/mol
InChI Key: JJULGTPPZBAEEL-UHFFFAOYSA-N
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Description

Methyl 1-(3-aminophenyl)cyclopropanecarboxylate is a chemical compound with a molecular weight of 19123 g/mol It is known for its unique structure, which includes a cyclopropane ring attached to a carboxylate group and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-aminophenyl)cyclopropanecarboxylate typically involves the reaction of 3-nitrophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst. The resulting cyclopropane derivative is then reduced using hydrogen gas and a palladium catalyst to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-aminophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted aminophenyl derivatives.

Scientific Research Applications

Methyl 1-(3-aminophenyl)cyclopropanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(3-aminophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. In plants, it acts as an ethylene agonist, enhancing ethylene-related responses such as root elongation and fruit ripening . The compound’s effects are mediated through its binding to ethylene receptors, triggering downstream signaling pathways that regulate physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-aminophenyl)cyclopropanecarboxylate is unique due to its specific structure, which combines a cyclopropane ring with an aminophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 1-(3-aminophenyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJULGTPPZBAEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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